

# "chemical structure and properties of 14-Deoxy-11,12-didehydroandrographolide 3,19disuccinate"

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Compound of Interest		
	14-Deoxy-11,12-	
Compound Name:	didehydroandrographolide 3,19-	
	disuccinate	
Cat. No.:	B1260692	Get Quote

# An In-depth Technical Guide to 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate**. This semisynthetic derivative of andrographolide, a major bioactive component of Andrographis paniculata, has garnered significant interest for its therapeutic potential, particularly in its salt forms such as the potassium or potassium sodium salt. This document consolidates available data on its physicochemical characteristics, pharmacological properties, and underlying mechanisms of action.

# **Chemical Structure and Physicochemical Properties**

**14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate** is synthesized from andrographolide through a process of esterification, dehydration, and salt formation. The addition of succinate groups at the C-3 and C-19 positions enhances the water solubility of the parent compound, a significant advantage for pharmaceutical formulations. The potassium salt



of this compound is commonly referred to as Potassium Dehydroandrographolide Succinate (PDS).

Below is the chemical structure of the parent compound, 14-Deoxy-11,12-didehydroandrographolide. The disuccinate derivative is formed by the esterification of the hydroxyl groups at positions 3 and 19 with succinic acid.

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Table 1: Physicochemical Properties of 14-Deoxy-11,12-didehydroandrographolide and its Disuccinate Salt

Property	14-Deoxy-11,12- didehydroandrographolide	14-Deoxy-11,12- didehydroandrographolide 3,19-disuccinate Potassium Sodium Salt	
Molecular Formula	C20H28O4	C28H34KNaO10[1][2]	
Molecular Weight	332.43 g/mol	592.65 g/mol [3]	
Appearance	Crystalline solid	White to yellowish crystalline powder[4]	
Solubility	Soluble in DMF (10 mg/ml), DMSO (2 mg/ml), and DMF:PBS (pH 7.2) (1:1) (0.5 mg/ml).	Soluble in organic solvents such as methanol, ethanol, and DMSO.[4]	
CAS Number	42895-58-9	76958-99-1 (for the disuccinate)[4]	



**Activities** 

Pharmacological Properties and Biological

**14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate**, particularly in its salt form (PDS), exhibits a range of biological activities, including antiviral and anti-inflammatory effects.

# **Antiviral Activity**

PDS has demonstrated significant antiviral activity against various viral strains. Notably, it has been shown to inhibit the replication of Porcine Reproductive and Respiratory Syndrome Virus (PRRSV).

Table 2: In Vitro Antiviral Activity of Potassium Dehydroandrographolide Succinate (PDS) against PRRSV[5]

Virus Strain	Cell Line	EC50 (µmol/L)	CC₅₀ (µmol/L)	Selectivity Index (SI)
GD-HD	Marc-145	57.15	29,409	>514
XH-GD	Marc-145	85.41	29,409	>344
NADC30-like	Marc-145	68.23	29,409	>431

# **Anti-inflammatory Activity**

The anti-inflammatory properties of andrographolide and its derivatives are well-documented. These effects are largely attributed to the inhibition of the NF-kB signaling pathway, a key regulator of inflammatory responses. PDS has been shown to suppress NF-kB activation induced by viral infections.[5]

### **Mechanism of Action**

The biological effects of **14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate** are mediated through multiple cellular pathways. The primary mechanisms include the modulation of inflammatory and metabolic signaling cascades.



### Inhibition of NF-κB Signaling Pathway

PDS has been shown to suppress the activation of NF-kB in response to viral infection. This inhibition is a key component of its anti-inflammatory and antiviral activity. By preventing the activation of NF-kB, PDS can reduce the expression of pro-inflammatory cytokines and other mediators that contribute to inflammation and viral pathogenesis.[5]

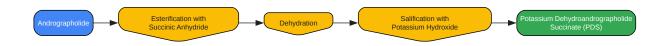
NF-κB Signaling Pathway Inhibition by PDS

### **Modulation of Oxidative Stress**

Viral infections can induce oxidative stress, which contributes to cellular damage and inflammation. PDS has been observed to suppress the oxidative stress induced by PRRSV infection in Marc-145 cells.[5]

# Experimental Protocols Synthesis of Potassium Dehydroandrographolide Succinate (PDS)

A general method for the preparation of PDS involves a multi-step chemical synthesis starting from andrographolide.



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General Synthesis Workflow for PDS

A reported method for the synthesis includes the following steps:

- Esterification: Andrographolide is reacted with succinic anhydride in the presence of a
  catalyst in a non-pyridine solvent under reflux to form the disuccinic acid half ester.[6]
- Dehydration: The intermediate undergoes a dehydration reaction.



• Salification: The resulting product is then reacted with a potassium salt, such as potassium hydroxide, to form the final potassium dehydroandrographolide succinate.[6]

# In Vitro Antiviral Assay (Porcine Reproductive and Respiratory Syndrome Virus - PRRSV)

The antiviral activity of PDS against PRRSV can be evaluated using an indirect immunofluorescence assay (IFA) in Marc-145 cells.[5]

- Cell Culture: Marc-145 cells are cultured in 96-well plates.
- Viral Infection: Cells are infected with PRRSV at a specific multiplicity of infection (MOI).
- Compound Treatment: Following viral adsorption, the cells are treated with various concentrations of PDS.
- Incubation: The plates are incubated for a defined period (e.g., 24 hours).
- Immunofluorescence Staining: The cells are fixed and stained with a primary antibody specific for a viral protein (e.g., PRRSV N protein) and a fluorescently labeled secondary antibody.
- Data Analysis: The percentage of infected cells is determined by fluorescence microscopy, and the EC<sub>50</sub> value is calculated.

# **Cytotoxicity Assay (MTT Assay)**

The cytotoxicity of PDS is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

- Cell Seeding: Marc-145 cells are seeded in 96-well plates.
- Compound Exposure: The cells are exposed to a range of concentrations of PDS.
- Incubation: The plates are incubated for a specified duration.
- MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.



- Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The cell viability is calculated, and the CC<sub>50</sub> value is determined.

### Conclusion

**14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate**, particularly as its potassium salt, is a promising therapeutic agent with demonstrated antiviral and anti-inflammatory properties. Its enhanced water solubility over the parent compound, andrographolide, makes it a more viable candidate for pharmaceutical development. The primary mechanism of action appears to involve the inhibition of the NF-κB signaling pathway and the mitigation of oxidative stress. Further research is warranted to fully elucidate its therapeutic potential and to develop optimized formulations for clinical applications.

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### References

- 1. Buy Potassium sodium dehydroandrographolide succinate | 863319-40-8 [smolecule.com]
- 2. Potassium sodium dehydroandrographolide succinate | C28H34KNaO10 | CID 72941925 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dehydroandrographolide succinate potassium sodium salt | TargetMol [targetmol.com]
- 4. 14-deoxy-11,12-didehydroandrographolide 3,19-disuccinate | 76958-99-1 [chemicalbook.com]
- 5. Andrographolide and Its Derivative Potassium Dehydrographolide Succinate Suppress PRRSV Replication in Primary and Established Cells via Differential Mechanisms of Action PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102617527A Method for preparing potassium dehydroandrographolide succinate or potassium sodium dehydroandroan drographolide succinate - Google Patents







[patents.google.com]

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